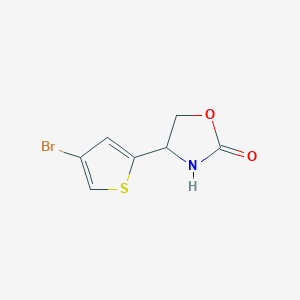
4-(4-Bromothiophen-2-yl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromothiophen-2-yl)oxazolidin-2-one is a heterocyclic compound that features both a brominated thiophene ring and an oxazolidinone ring
Méthodes De Préparation
The synthesis of 4-(4-Bromothiophen-2-yl)oxazolidin-2-one can be achieved through several routes. One common method involves the reaction of 4-bromothiophene-2-carboxylic acid with an appropriate amine to form an amide intermediate. This intermediate is then cyclized to form the oxazolidinone ring. The reaction conditions typically involve the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride .
Analyse Des Réactions Chimiques
4-(4-Bromothiophen-2-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the oxazolidinone ring can be reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride .
Applications De Recherche Scientifique
4-(4-Bromothiophen-2-yl)oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its structural similarity to known antibiotics.
Organic Synthesis: The compound is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Material Science: It is explored for use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 4-(4-Bromothiophen-2-yl)oxazolidin-2-one depends on its application. In medicinal chemistry, its antibacterial activity is attributed to the inhibition of bacterial protein synthesis by binding to the bacterial ribosome . The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for protein elongation.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(4-Bromothiophen-2-yl)oxazolidin-2-one include:
Linezolid: An oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic used to treat skin infections.
Cytoxazone: A natural product with a similar oxazolidinone ring structure, used in the synthesis of macrolide antibiotics.
The uniqueness of this compound lies in its brominated thiophene ring, which imparts distinct electronic properties and reactivity compared to other oxazolidinones.
Propriétés
Formule moléculaire |
C7H6BrNO2S |
|---|---|
Poids moléculaire |
248.10 g/mol |
Nom IUPAC |
4-(4-bromothiophen-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H6BrNO2S/c8-4-1-6(12-3-4)5-2-11-7(10)9-5/h1,3,5H,2H2,(H,9,10) |
Clé InChI |
HBTAFFZMAKCCLZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=O)O1)C2=CC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethan-1-one hydrochloride](/img/structure/B15312520.png)




![8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15312553.png)
![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid](/img/structure/B15312565.png)

![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15312583.png)

![N-[4-(2-Cyanoethyl)phenyl]acetamide](/img/structure/B15312601.png)



